Ethyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazole-4-carboxylate is a synthetic organic compound It is known for its complex molecular structure, combining various functional groups like thiazole, nicotinamide, and tetrahydrofuran
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with multiple receptors, which aids in the development of new useful derivatives . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s important to note that the compound may pose a potential hazard to the environment and should be handled with care .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazole-4-carboxylate involves multi-step organic reactions. These typically start with the preparation of intermediate compounds:
Step 1: Preparation of 5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide through a nucleophilic substitution reaction involving 5-chloronicotinic acid and tetrahydrofuran-3-ol.
Step 2: Reaction of the intermediate with thiazole-4-carboxylic acid chloride to form the final product, this compound.
Industrial Production Methods
Industrial production mirrors lab-scale synthesis but on a larger scale, with optimization for yield and purity:
Scale-Up Process: Utilizes larger reaction vessels, enhanced purification methods, and continuous flow techniques to manage reactions more efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Potential to form oxidized derivatives through the functional groups present.
Reduction: Possible under appropriate conditions, particularly at the nicotinamide and thiazole rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on various parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sodium hydroxide.
Major Products
Products vary based on the reaction type:
Oxidized Products: Result in various carboxylate or ketone derivatives.
Reduced Products: Produce amines or alcohols.
Substitution Products: Lead to diverse substituted thiazole and nicotinamide derivatives.
Scientific Research Applications
This compound finds applications in various scientific fields:
Chemistry
Synthesis of Complex Molecules: Utilized as a building block for creating more intricate organic compounds.
Catalysis: Acts as a potential ligand for catalytic reactions.
Biology
Pharmacology: Studied for its interaction with biological targets, potentially offering therapeutic benefits.
Biochemistry: Used in enzyme inhibition studies due to its unique structure.
Medicine
Drug Development: Investigated for its potential as a drug candidate for various diseases, owing to its bioactivity.
Industry
Material Science: Explored for the synthesis of novel materials with unique properties.
Comparison with Similar Compounds
When compared with similar compounds, Ethyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazole-4-carboxylate stands out due to its unique combination of functional groups:
Similar Compounds
Ethyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazole-4-carboxylate: Lacks the chlorine atom, resulting in different reactivity and applications.
Ethyl 2-(5-chloro-6-((tetrahydrofuran-2-yl)oxy)nicotinamido)thiazole-4-carboxylate: Differing position of the tetrahydrofuran oxygen affects its chemical behavior.
Properties
IUPAC Name |
ethyl 2-[[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O5S/c1-2-24-15(22)12-8-26-16(19-12)20-13(21)9-5-11(17)14(18-6-9)25-10-3-4-23-7-10/h5-6,8,10H,2-4,7H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSZAYGDHUIWLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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